molecular formula C14H22ClNO B6100311 (E)-N-methyl-4-(2,4,6-trimethylphenoxy)but-2-en-1-amine;hydrochloride

(E)-N-methyl-4-(2,4,6-trimethylphenoxy)but-2-en-1-amine;hydrochloride

Cat. No.: B6100311
M. Wt: 255.78 g/mol
InChI Key: XNZGVKHIVMSNBG-IPZCTEOASA-N
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Description

(E)-N-methyl-4-(2,4,6-trimethylphenoxy)but-2-en-1-amine;hydrochloride is a synthetic organic compound. It is characterized by the presence of a phenoxy group substituted with three methyl groups, a butenyl chain, and an amine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.

Properties

IUPAC Name

(E)-N-methyl-4-(2,4,6-trimethylphenoxy)but-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11-9-12(2)14(13(3)10-11)16-8-6-5-7-15-4;/h5-6,9-10,15H,7-8H2,1-4H3;1H/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZGVKHIVMSNBG-IPZCTEOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC=CCNC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)OC/C=C/CNC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-4-(2,4,6-trimethylphenoxy)but-2-en-1-amine typically involves several steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,4,6-trimethylphenol, undergoes a reaction with an appropriate halogenated butene derivative under basic conditions to form the phenoxy intermediate.

    Amine Introduction: The phenoxy intermediate is then reacted with methylamine under controlled conditions to introduce the amine group.

    Formation of Hydrochloride Salt: The final step involves treating the amine product with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (E)-N-methyl-4-(2,4,6-trimethylphenoxy)but-2-en-1-amine;hydrochloride would involve large-scale reactors, precise temperature control, and efficient purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the double bond in the butenyl chain, converting it to a single bond.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Saturated amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-methyl-4-(2,4,6-trimethylphenoxy)but-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-methyl-4-(2,4,6-trimethylphenoxy)but-2-en-1-amine: The non-hydrochloride form.

    N-methyl-4-(2,4,6-trimethylphenoxy)butan-1-amine: A saturated analog.

    4-(2,4,6-trimethylphenoxy)but-2-en-1-amine: Lacking the N-methyl group.

Uniqueness

(E)-N-methyl-4-(2,4,6-trimethylphenoxy)but-2-en-1-amine;hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.

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